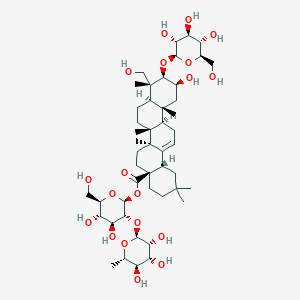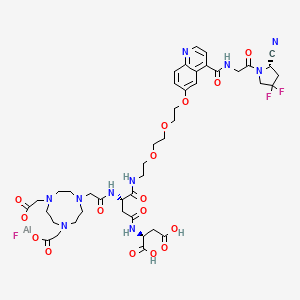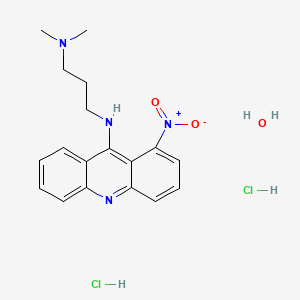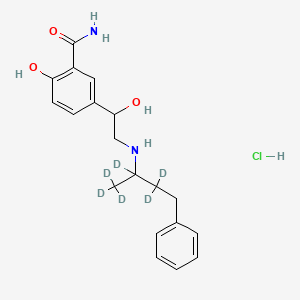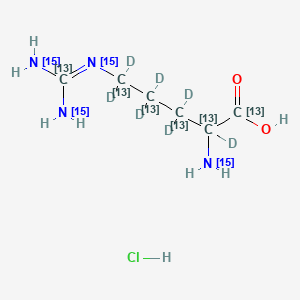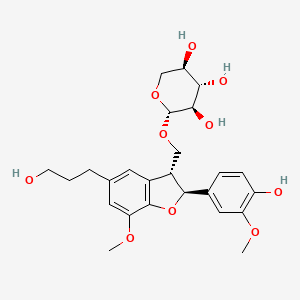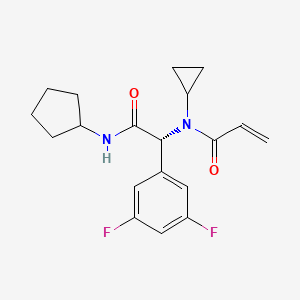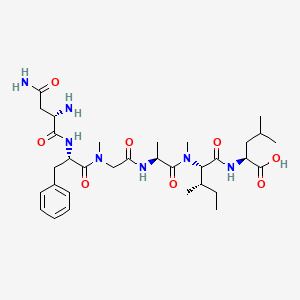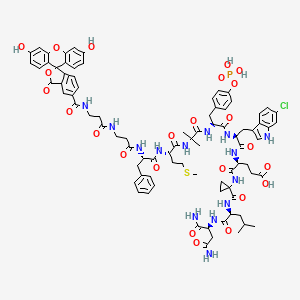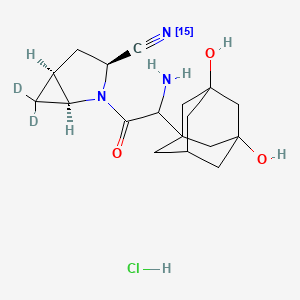
Saxagliptin Metabolite-15N,d2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saxagliptin Metabolite-15N,d2 (hydrochloride) is a labeled metabolite of Saxagliptin, which is an antidiabetic drug used to manage type 2 diabetes mellitus. This compound is specifically labeled with nitrogen-15 and deuterium, making it useful in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Saxagliptin Metabolite-15N,d2 (hydrochloride) involves the incorporation of stable isotopes, nitrogen-15 and deuterium, into the Saxagliptin molecule. The process typically involves multiple steps, including the selective deuteration and nitrogen-15 labeling of specific positions within the molecule. The reaction conditions often require the use of deuterated reagents and nitrogen-15 labeled precursors under controlled environments to ensure the precise incorporation of these isotopes .
Industrial Production Methods
Industrial production of Saxagliptin Metabolite-15N,d2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle isotopically labeled compounds. The production must adhere to stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Saxagliptin Metabolite-15N,d2 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituting agents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated or alkylated derivatives .
科学的研究の応用
Saxagliptin Metabolite-15N,d2 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a tracer in the study of chemical reactions and mechanisms, particularly in the field of drug metabolism.
Biology: Employed in the study of biological pathways and processes, especially those involving drug metabolism and pharmacokinetics.
Medicine: Utilized in the development and testing of new pharmaceuticals, particularly in understanding the metabolic pathways and effects of drugs.
作用機序
The mechanism of action of Saxagliptin Metabolite-15N,d2 (hydrochloride) involves its role as a labeled metabolite of Saxagliptin. Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which works by prolonging the activity of incretin hormones. These hormones increase insulin synthesis and release from pancreatic beta cells and decrease glucagon secretion from pancreatic alpha cells, thereby improving glycemic control in patients with type 2 diabetes mellitus .
類似化合物との比較
Similar Compounds
Saxagliptin: The parent compound, used as an antidiabetic drug.
Sitagliptin: Another DPP-4 inhibitor used for the management of type 2 diabetes mellitus.
Vildagliptin: A similar DPP-4 inhibitor with comparable pharmacological effects.
Uniqueness
Saxagliptin Metabolite-15N,d2 (hydrochloride) is unique due to its isotopic labeling with nitrogen-15 and deuterium. This labeling allows for precise tracking and quantitation in scientific studies, providing valuable insights into the metabolic pathways and pharmacokinetics of Saxagliptin and related compounds .
特性
分子式 |
C18H26ClN3O3 |
|---|---|
分子量 |
370.9 g/mol |
IUPAC名 |
(1S,3S,5S)-2-[2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-(15N)carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14?,16?,17?,18?;/m1./s1/i2D2,19+1; |
InChIキー |
WCCKQMJRTRWMMX-BZYXFYHOSA-N |
異性体SMILES |
[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#[15N])C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N)[2H].Cl |
正規SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


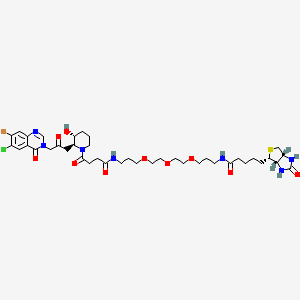
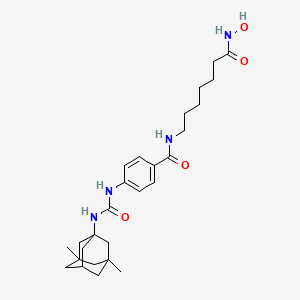
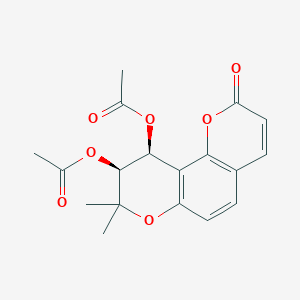

![2-[2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonamide](/img/structure/B15137217.png)
